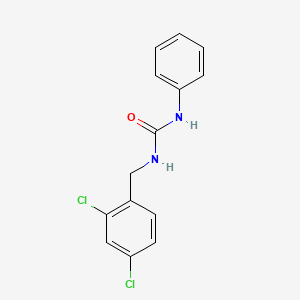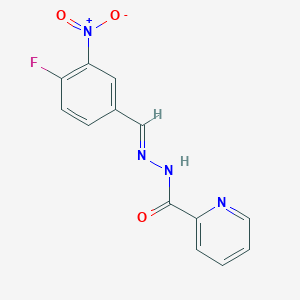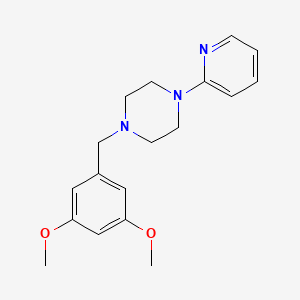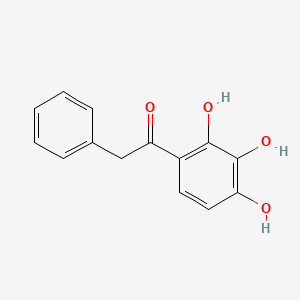
2-phenyl-1-(2,3,4-trihydroxyphenyl)ethanone
説明
2-phenyl-1-(2,3,4-trihydroxyphenyl)ethanone is a useful research compound. Its molecular formula is C14H12O4 and its molecular weight is 244.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 244.07355886 g/mol and the complexity rating of the compound is 286. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photoremovable Protecting Group for Carboxylic Acids
A study by Atemnkeng et al. (2003) introduced a new photoremovable protecting group, specifically 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE), for carboxylic acids. This protecting group showed promising results in protecting various carboxylic acids, releasing the acid in 70-85% isolated yields upon photolysis (Atemnkeng et al., 2003).
Anti-Microbial Properties
A 2022 study by Satya et al. explored the anti-microbial properties of Ethanone, 1-(2-hydroxy-5-methyl phenyl), derived from various plant sources. The study conducted molecular docking and ADMET studies, showing significant binding affinities with proteins in Staphylococcus aureus, highlighting its potential for anti-microbial applications (Satya et al., 2022).
Anti-Inflammatory Activity
Singh et al. (2020) investigated the anti-inflammatory activity of phenyl dimer compounds, including derivatives of phenyl ethanone. The study found that these compounds exhibited notable anti-inflammatory effects in vivo on Wistar strain albino rats, showcasing their potential therapeutic applications (Singh et al., 2020).
Synthesis of Derivatives
Zhou Jin-xia (2010) conducted a study on the synthesis of a derivative of (2,4-dihydroxyphenyl)ethanone, which showed a yield of 73% under optimized conditions. This research contributes to the methodology of synthesizing derivatives of phenyl ethanone for various applications (Zhou Jin-xia, 2010).
Optical Properties in Fluorophores
Khan et al. (2016) synthesized a compound involving 1-(2-hydroxyphenyl) ethanone and studied its optical properties in different solvents. This research provides insights into the solvatochromic properties of such compounds, useful in developing sensitive fluorescent materials (Khan et al., 2016).
Applications in Biological Systems
Fang et al. (2019) developed a BODIPY-based fluorescent on-off probe using 1-(2-Hydroxyphenyl)ethanone. The probe showed high selectivity and sensitivity to H2S, indicating its potential for studying effects in biological systems (Fang et al., 2019).
特性
IUPAC Name |
2-phenyl-1-(2,3,4-trihydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-11-7-6-10(13(17)14(11)18)12(16)8-9-4-2-1-3-5-9/h1-7,15,17-18H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKGZYGSFFMVEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=C(C(=C(C=C2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22761-00-8 | |
| Record name | 2-PHENYL-1-(2,3,4-TRIHYDROXYPHENYL)ETHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


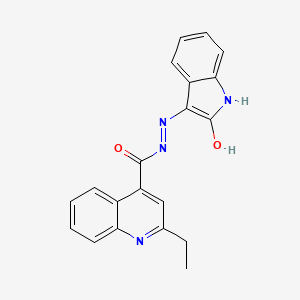
![1-[(2,4-dimethylphenoxy)acetyl]piperidine](/img/structure/B5826996.png)
![N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5827002.png)
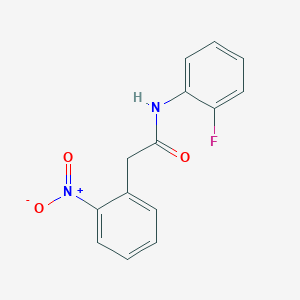
![7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5827010.png)
![ethyl 1-[3-(3-nitrophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5827017.png)
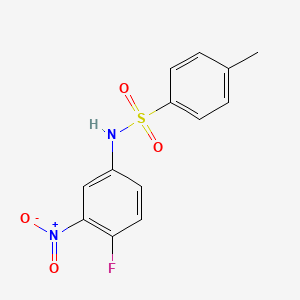
![N-allyl-N'-(3-chlorophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5827035.png)

![5-[2-(1-cyclohexen-1-yl)ethyl]-1,3,5-triazinane-2-thione](/img/structure/B5827047.png)
